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molecular formula C7H6O4 B8367408 5-Formyl 3-methyl furoic acid

5-Formyl 3-methyl furoic acid

Cat. No. B8367408
M. Wt: 154.12 g/mol
InChI Key: QJHLCUOJRLTPSI-UHFFFAOYSA-N
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Patent
US08729110B1

Procedure details

3-Methyl furoic acid (10 g, 79 mmol) and THF (400 mL) n-butyl lithium (67 mL, 0.167 mol) were stirred at a rate sufficient to maintain −70° C. (approx. 1 drop per sec). min then dimethylformamide (30 g, 0.395 mol) was added all at once. The reaction temperature was maintained for an additional 3 hr. After this time the reaction was quenched with the addition of saturated ammonium chloride. The aqueous phase was acidified with 6 N HCl, after extraction and recrystallized from water Intermediate 6 was obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][O:4][C:3]=1[C:7]([OH:9])=[O:8].C1C[O:13][CH2:12]C1.CN(C)C=O>>[CH:12]([C:5]1[O:4][C:3]([C:7]([OH:9])=[O:8])=[C:2]([CH3:1])[CH:6]=1)=[O:13]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(OC=C1)C(=O)O
Name
Quantity
400 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained for an additional 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After this time the reaction was quenched with the addition of saturated ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
after extraction
CUSTOM
Type
CUSTOM
Details
recrystallized from water Intermediate 6
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
C(=O)C1=CC(=C(O1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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